Cas no 2138377-17-8 (5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl)-)
5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl)-
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- Inchi: 1S/C8H9N3O2/c9-8(1-2-8)7-10-3-5(4-11-7)6(12)13/h3-4H,1-2,9H2,(H,12,13)
- InChI Key: LCLIKXDAKHHZPH-UHFFFAOYSA-N
- SMILES: C1(C2(N)CC2)=NC=C(C(O)=O)C=N1
5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363363-0.05g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 0.05g |
$768.0 | 2023-03-02 | ||
| Enamine | EN300-363363-0.1g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 0.1g |
$804.0 | 2023-03-02 | ||
| Enamine | EN300-363363-0.25g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 0.25g |
$840.0 | 2023-03-02 | ||
| Enamine | EN300-363363-0.5g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 0.5g |
$877.0 | 2023-03-02 | ||
| Enamine | EN300-363363-1.0g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-363363-2.5g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 2.5g |
$1791.0 | 2023-03-02 | ||
| Enamine | EN300-363363-5.0g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 5.0g |
$2650.0 | 2023-03-02 | ||
| Enamine | EN300-363363-10.0g |
2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid |
2138377-17-8 | 10.0g |
$3929.0 | 2023-03-02 |
5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl)- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl)-
5-Pyrimidinecarboxylic Acid, 2-(1-Aminocyclopropyl): A Comprehensive Overview
The compound 5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl), with the CAS number 2138377-17-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery. The pyrimidine ring, a heterocyclic aromatic system, forms the core of this molecule, while the cyclopropyl group attached at the 2-position introduces intriguing stereochemical and electronic properties.
Recent studies have highlighted the importance of 5-Pyrimidinecarboxylic acid derivatives in various biological contexts. For instance, researchers have explored the role of this compound in modulating enzyme activity and its potential as a lead compound for developing therapeutic agents. The presence of the amino group within the cyclopropyl ring enhances the molecule's ability to engage in hydrogen bonding, a critical interaction in many biological processes.
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl) involves a multi-step process that typically begins with the preparation of pyrimidine derivatives. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the yield and purity of this compound. These methods not only ensure scalability but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of applications, this compound has shown promise in several areas. For example, it has been investigated for its potential as an inhibitor of specific kinases involved in cancer progression. Additionally, its ability to act as a ligand in metalloenzyme models has opened avenues for studying enzyme mechanisms at a molecular level.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of 5-Pyrimidinecarboxylic acid. These analyses provide critical insights into the molecule's stability under various conditions and its behavior in different solvents.
Looking ahead, ongoing research aims to further elucidate the pharmacokinetic properties of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for evaluating its suitability as a drug candidate. Collaborative efforts between chemists and biologists are paving the way for novel applications in personalized medicine.
In conclusion, 5-Pyrimidinecarboxylic acid, 2-(1-aminocyclopropyl) stands out as a versatile molecule with significant potential in both academic research and industrial applications. Its unique structure and functional groups make it a valuable tool for exploring complex biological systems and developing innovative therapeutic strategies.
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